
Cinepazide maleate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cinepazide maleate involves the reaction of 3,4,5-trimethoxycinnamic acid with a chlorination agent, diethyl phosphorochloridate, and benzene sulfonyl chloride to prepare a corresponding acyl active matter . This acyl active matter is then reacted with 1-[(1-pyrrolidine carbonylmethyl)]piperazine to form cinepazide .
Industrial Production Methods: In industrial settings, the synthesis process is optimized for large-scale production. The reaction mixture is treated with purified water, stirred, and washed to obtain the final product . The process ensures high yield and purity of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cinepazide maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acute Ischemic Stroke
Cinepazide maleate has been shown to improve neurological function in patients with acute ischemic stroke. A study involving 937 patients demonstrated that those treated with this compound had a significantly higher proportion of favorable outcomes on the modified Rankin Scale (mRS) compared to the placebo group (60.9% vs. 50.1%, p = 0.0004) after 90 days .
Table 1: Efficacy of this compound in Acute Ischemic Stroke
Outcome Measure | This compound Group | Control Group | p-value |
---|---|---|---|
mRS ≤ 2 | 60.9% | 50.1% | 0.0004 |
Barthel Index ≥ 95 | 53.4% | 46.7% | 0.0230 |
Cerebral Hemorrhage
In patients with severe cerebral hemorrhage, this compound has been reported to reduce serum inflammatory factors and improve neurological recovery post-surgery. A study found that patients receiving this compound exhibited significant improvements in the Glasgow Coma Scale (GCS) and National Institutes of Health Stroke Scale (NIHSS) scores compared to controls .
Table 2: Effects of this compound on Neurological Recovery in Cerebral Hemorrhage
Measurement | Experimental Group | Control Group | p-value |
---|---|---|---|
GCS Score | Improved | Less Improvement | <0.05 |
NIHSS Score | Improved | Less Improvement | <0.05 |
hsCRP Levels | Lower | Higher | <0.05 |
Safety Profile
This compound has been reported to have a favorable safety profile. In studies assessing its efficacy, no unexpected adverse events were noted, suggesting it is well tolerated among patients undergoing treatment for stroke and other cerebrovascular conditions .
Case Studies
Case Study: Efficacy in Acute Ischemic Stroke
A randomized controlled trial evaluated this compound's effectiveness in acute ischemic stroke patients over a period of two weeks. The results indicated significant improvements in daily living activities and neurological function among treated individuals compared to those receiving standard care alone .
Case Study: Postoperative Recovery in Cerebral Hemorrhage
Another study focused on ICU patients recovering from severe cerebral hemorrhage found that this compound not only reduced inflammatory markers but also enhanced microcirculation and overall brain function recovery post-surgery .
Wirkmechanismus
Cinepazide maleate operates primarily through its action on the smooth muscle cells lining the blood vessels. Its primary mechanism of action involves the inhibition of phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the intracellular levels of cAMP . This leads to vasodilation and improved blood flow. Additionally, this compound potentiates the effects of adenosine by preventing its degradation and accumulation .
Vergleich Mit ähnlichen Verbindungen
Cinnarizine: Another vasodilator used for similar indications but with different mechanisms of action.
Flunarizine: Used for migraine prophylaxis and also acts as a vasodilator.
Nicardipine: A calcium channel blocker used to treat high blood pressure and angina.
Uniqueness of Cinepazide Maleate: this compound is unique in its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine potentiation . This dual action makes it particularly effective in improving blood flow and reducing vascular resistance.
Biologische Aktivität
Cinepazide maleate is a pharmacological compound primarily investigated for its neuroprotective properties, particularly in the context of ischemic stroke. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and potential adverse effects.
This compound is classified as a small molecule with the chemical formula and a molecular weight of approximately 417.506 g/mol . The compound belongs to the class of cinnamic acids and derivatives, which are known for various biological activities, including anti-inflammatory and neuroprotective effects.
The mechanism of action of this compound is primarily attributed to its ability to improve cerebral blood flow and enhance collateral circulation in the brain. This is particularly beneficial in conditions like ischemic stroke, where timely restoration of blood flow is critical for neuronal survival and functional recovery .
Overview of Clinical Trials
A significant clinical trial assessed the efficacy and safety of this compound injection in patients with acute ischemic stroke. The study involved 937 patients who received either this compound (320 mg daily) or a placebo over 14 days, alongside standard therapy (citicoline sodium) .
Results
The primary endpoint was the proportion of patients achieving a modified Rankin Scale (mRS) score of ≤2 at 90 days post-treatment. The results demonstrated that:
- This compound Group : 60.9% achieved mRS ≤2
- Placebo Group : 50.1% achieved mRS ≤2
- Statistical Significance : p = 0.0004
Additionally, the Barthel Index (a measure of daily living activities) showed significant improvement:
- This compound Group : 53.4% achieved Barthel Index ≥95
- Placebo Group : 46.7% achieved Barthel Index ≥95
- Statistical Significance : p = 0.0230
These findings indicate that this compound significantly enhances neurological function and daily living activities compared to placebo .
Mechanisms Supporting Neuroprotection
Research has indicated that this compound exerts protective effects on neuronal cells under stress conditions such as oxygen-glucose deprivation. A study utilizing PC12 cells demonstrated that this compound could preserve mitochondrial function by stabilizing mitochondrial membrane potential, thereby preventing apoptosis in neuronal cells .
Moreover, this compound has shown potential in promoting recovery from spinal cord injuries by inhibiting inflammation and prolonging neuronal survival .
Adverse Effects and Safety Profile
While this compound has been shown to be generally safe, there have been reports of adverse effects. Notably, a case report highlighted instances of agranulocytosis associated with this compound usage, emphasizing the need for careful monitoring during treatment .
In the aforementioned clinical trial, no unexpected adverse events were reported, suggesting that the compound is well tolerated among patients receiving treatment for acute ischemic stroke .
Eigenschaften
CAS-Nummer |
26328-04-1 |
---|---|
Molekularformel |
C26H35N3O9 |
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+; |
InChI-Schlüssel |
XSTJTOKYCAJVMJ-UHDJGPCESA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Aussehen |
Solid |
melting_point |
135°C |
Key on ui other cas no. |
28044-44-2 26328-04-1 |
Piktogramme |
Irritant |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
1-((1-pyrrolidinylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine 1-((1-pyrrolidynylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate 67350-MD cinepazide cinepazide maleate MD-67350 free base Vasodistal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanism remains unclear, research suggests that cinepazide maleate exerts neuroprotective effects, possibly by:
- Modulating the MAPK signaling pathway: this compound pretreatment has been shown to increase the expression of extracellular signal-regulated kinase (ERK) phosphorylation in the ischemic penumbra of rat models, potentially contributing to its neuroprotective effects. []
- Increasing adenosine concentration: this compound might increase adenosine levels in the brain following cerebral ischemia, offering neuroprotection by potentially inhibiting inflammatory responses. []
ANone: Yes, studies indicate that this compound treatment can significantly reduce serum levels of TNF-α and ICAM-1 in acute cerebral infarct patients. This suggests a potential role in mitigating inflammation and reducing brain cell damage. []
ANone: this compound has been investigated for its potential in treating various conditions, including:
- Acute cerebral infarction [, , , , , ]
- Traumatic brain injury [, ]
- Hypertensive cerebral hemorrhage [, ]
- Vertebral-basilar artery insufficiency [, , ]
- Diabetic foot [, ]
- Coronary heart disease with ventricular dysfunction in diabetic patients []
- Sudden hearing loss []
- Diabetic peripheral neuropathy []
ANone: Several studies suggest that this compound can improve neurological function in acute cerebral infarction patients. Notably, it may be more effective than ligustrazine and citicoline in improving neurological deficits and reducing complications. []
ANone: Yes, studies have compared this compound to other treatment options:
- In hypertensive cerebral hemorrhage, this compound showed better improvement in neurological function after microtraumatic craniopuncture compared to nimodipine. []
- For vertebral-basilar insufficiency, this compound demonstrated superior efficacy compared to Compound Danshen Injection in improving clinical cure and effective rates. []
ANone: While generally considered safe, some studies have reported on adverse effects:
- A comparison study indicated a lower incidence of adverse effects with this compound compared to low molecular weight dextran following digital replantation surgery. []
- Despite its efficacy in treating vertebral-basilar insufficiency, this compound exhibited a higher incidence of adverse events compared to Compound Danshen Injection. []
ANone: A subgroup analysis of a larger clinical trial found no significant difference in blood pressure control between acute ischemic stroke patients receiving this compound and the control group, suggesting that this compound does not interfere with blood pressure management in this patient population. []
ANone: Studies have investigated the compatibility and stability of this compound injection with various infusion solvents:
- This compound remained stable for 8 hours at 25°C when mixed with 5% glucose injection, 0.9% sodium chloride injection, fructose injection, and invert sugar injection. []
- Similar stability was observed when mixed with xylitol injection or invert sugar injection for 24 hours at 4°C and 25°C. []
ANone: A patent describes a specific this compound injection formulation containing D-sorbierite and disodium hydrogen phosphate, aiming to reduce the content of the this compound cis-isomer during long-term storage. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.